![molecular formula C22H33NO2 B14233156 3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile CAS No. 650606-15-8](/img/structure/B14233156.png)
3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile is an organic compound with the molecular formula C20H29NO2 It is characterized by the presence of a phenyl ring substituted with a decyloxy group and an ethoxymethyl group attached to a propenenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile typically involves the following steps:
Formation of the Decyloxyphenyl Intermediate: The starting material, 4-hydroxybenzaldehyde, undergoes an etherification reaction with decyl bromide in the presence of a base such as potassium carbonate to form 4-(decyloxy)benzaldehyde.
Knoevenagel Condensation: The 4-(decyloxy)benzaldehyde is then subjected to a Knoevenagel condensation reaction with ethyl cyanoacetate in the presence of a base like piperidine to yield the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Nitro or bromo derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile: Similar structure but with an additional decyloxy group on the phenyl ring.
2-Propenenitrile, 3-[3,4-bis(decyloxy)phenyl]-2-(ethoxymethyl)-, (2E): Another variant with different substitution patterns on the phenyl ring.
Uniqueness
3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
650606-15-8 |
|---|---|
Molekularformel |
C22H33NO2 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
3-(4-decoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C22H33NO2/c1-3-5-6-7-8-9-10-11-16-25-22-14-12-20(13-15-22)17-21(18-23)19-24-4-2/h12-15,17H,3-11,16,19H2,1-2H3 |
InChI-Schlüssel |
PMUJFIZVEGICFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=C(COCC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
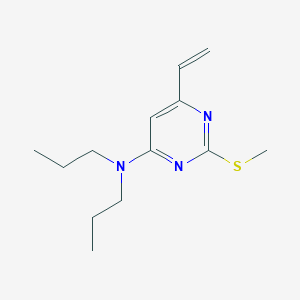
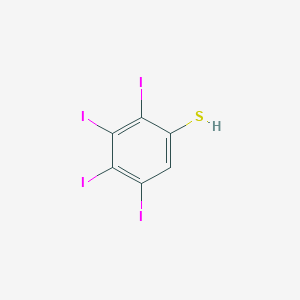
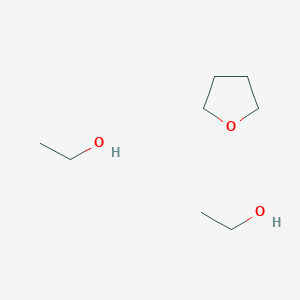
![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)

![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)
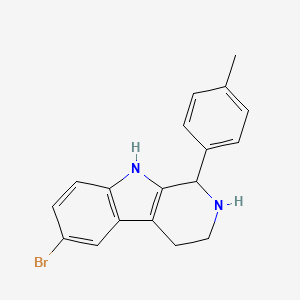
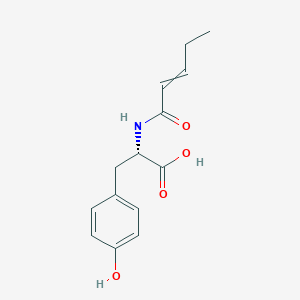
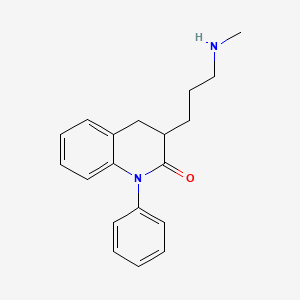
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)

